1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 1-formylindoline-5-sulfonyl chloride involves several steps. One common method includes the reaction of indoline derivatives with sulfonyl chlorides under controlled conditions. The reaction typically requires a base to facilitate the nucleophilic attack by the indoline derivative on the sulfonyl chloride . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-formylindoline-5-sulfonyl chloride involves its ability to act as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines, leading to the formation of sulfonamide derivatives . These reactions are crucial in medicinal chemistry for developing drugs with various biological activities .
Comparison with Similar Compounds
1-formyl-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other indole derivatives:
Indole-3-acetic Acid: A plant hormone involved in growth and development.
Indole-2-carboxylic Acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-5-carboxylic Acid: Known for its role in synthesizing various bioactive compounds.
The uniqueness of 1-formylindoline-5-sulfonyl chloride lies in its specific reactivity and applications in proteomics research, making it a valuable compound in both academic and industrial settings .
Properties
Molecular Formula |
C9H8ClNO3S |
---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
1-formyl-2,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c10-15(13,14)8-1-2-9-7(5-8)3-4-11(9)6-12/h1-2,5-6H,3-4H2 |
InChI Key |
CBFKYLBXAGYDRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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